Fructose 6-phosphate

Description

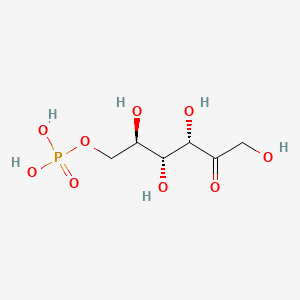

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXOAOHZAIYLCY-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904350 | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very soluble in water; [Merck Index], Solid | |

| Record name | Fructose-6-phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

911 mg/mL | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

643-13-0, 6814-87-5 | |

| Record name | Fructose 6-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fructose-6-phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fructose, 6-(dihydrogen phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fructose 6-(dihydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRUCTOSE 6-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fructose 6-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Fructose 6-Phosphate in Glycolysis: A Technical Guide for Researchers

Executive Summary: Fructose (B13574) 6-phosphate (F6P) is a critical metabolic intermediate positioned at a key regulatory nexus within the glycolytic pathway. Formed from the isomerization of glucose 6-phosphate, its primary fate is phosphorylation to fructose 1,6-bisphosphate in a reaction catalyzed by the master regulatory enzyme of glycolysis, phosphofructokinase-1 (PFK-1). This step is the first committed step of glycolysis and is subject to intricate allosteric regulation that allows the cell to modulate glycolytic flux in response to its energetic status. Furthermore, F6P serves as a crucial branch point, diverting glucose carbons into alternative metabolic routes, including the Pentose Phosphate (B84403) Pathway (PPP) for the synthesis of NADPH and nucleotide precursors, and the Hexosamine Biosynthesis Pathway (HBP) for the production of amino sugars. This whitepaper provides an in-depth examination of the roles of F6P, its enzymatic regulation, its function as a metabolic hub, and detailed experimental protocols relevant to its study, aimed at researchers, scientists, and professionals in drug development.

The Central Role of Fructose 6-Phosphate in Glycolysis

This compound occupies a central position in the early stages of glycolysis, a metabolic pathway that converts glucose into pyruvate.[1] Its formation and consumption are key steps that dictate the rate of glucose breakdown for energy production.

Isomerization from Glucose 6-Phosphate

Following the initial phosphorylation of glucose to glucose 6-phosphate (G6P), the enzyme phosphoglucose (B3042753) isomerase (PGI) catalyzes the reversible isomerization of G6P, an aldose, into F6P, a ketose.[1][2] This reaction is freely reversible under normal cellular conditions and does not represent a major regulatory point.[1] However, the reaction is often driven forward due to the constant consumption of F6P in the subsequent, irreversible step of glycolysis.[1]

The Committed Step: Phosphorylation to Fructose 1,6-bisphosphate

The conversion of F6P and ATP to fructose 1,6-bisphosphate (F1,6BP) and ADP is the most significant regulatory and committed step in glycolysis.[3][4][5] This irreversible reaction is catalyzed by phosphofructokinase-1 (PFK-1), an allosteric enzyme that serves as a primary control point for the entire glycolytic pathway.[3][4] The activity of PFK-1 dictates the rate of glucose breakdown, allowing the cell to adjust energy production based on its metabolic needs.[3]

Regulation of this compound Conversion

The fate of F6P is tightly controlled by the allosteric regulation of PFK-1, which acts as a sensor of the cell's energy charge and the availability of biosynthetic precursors.

Allosteric Regulation of Phosphofructokinase-1 (PFK-1)

PFK-1 is a tetrameric enzyme with complex regulatory properties.[3] Its activity is allosterically inhibited by high levels of ATP.[3][5][6] While ATP is a substrate for the PFK-1 reaction, it also binds to a separate allosteric site on the enzyme at high concentrations, decreasing the enzyme's affinity for its substrate, F6P.[3][5] This feedback inhibition slows glycolysis when cellular energy is abundant. Conversely, when the energy charge is low, levels of AMP and ADP rise. AMP acts as a potent allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolytic flux.[3][5][7]

The Role of Fructose 2,6-bisphosphate

The most potent allosteric activator of PFK-1 is fructose 2,6-bisphosphate (F2,6BP).[3][4] F2,6BP is synthesized from F6P by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[8][9] The binding of F2,6BP to PFK-1 dramatically increases the enzyme's affinity for F6P and diminishes the inhibitory effect of ATP.[3][4] This allows glycolysis to proceed even when ATP levels are high, providing carbon skeletons for biosynthesis. An abundance of F6P leads to a higher concentration of F2,6BP, creating a feedforward stimulation loop.[3]

This compound as a Critical Metabolic Branch Point

Beyond its linear path in glycolysis, F6P is a substrate for two major biosynthetic pathways, allowing the cell to divert glucose flux according to its needs for NADPH, nucleotides, and amino sugars.[10]

The Pentose Phosphate Pathway (PPP)

F6P links the non-oxidative phase of the PPP back to glycolysis.[11][12] The PPP is a parallel pathway to glycolysis that generates NADPH for reductive biosynthesis and protection against oxidative stress, as well as ribose 5-phosphate for nucleotide synthesis.[11][13] Enzymes such as transketolase can convert intermediates of the PPP back into F6P and glyceraldehyde 3-phosphate, which can then re-enter the glycolytic pathway.[7][11]

The Hexosamine Biosynthesis Pathway (HBP)

A small but significant portion (estimated at 2-5%) of F6P is shunted into the Hexosamine Biosynthesis Pathway (HBP).[8][14][15] The first and rate-limiting step of the HBP is the conversion of F6P and glutamine to glucosamine-6-phosphate, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[16][17] The end product of the HBP is UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for the glycosylation of proteins and lipids.[14] As the HBP integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, it functions as a key nutrient-sensing pathway.[16]

Quantitative Analysis of F6P-Related Enzymes

The kinetic properties of the enzymes that metabolize F6P are crucial for understanding the regulation of carbon flux. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of Vmax.

| Enzyme | Substrate | Km (µM) | Organism/Tissue | Activators | Inhibitors | Reference |

| Phosphofructokinase-1 (PFK-1) | This compound | 43 | Rabbit Muscle | AMP, Fructose 2,6-Bisphosphate | ATP | [18] |

| ATP | - | Rabbit Muscle | - | High [ATP] | [6] | |

| D-Tagatose-6-P | 54 | Rabbit Muscle | - | - | [18] | |

| Fructose-6-P,2-Kinase | This compound | 16 | - | - | ADP (noncompetitive) | [19] |

| ATP | 150 | - | - | ADP (competitive) | [19] |

Experimental Methodologies

Accurate quantification of F6P and the activity of its related enzymes is fundamental for research in metabolism.

Protocol for Quantification of this compound (Fluorometric Assay)

This protocol is based on a coupled enzyme reaction that results in a fluorescent product proportional to the F6P amount.[20][21]

1. Sample Preparation:

-

Homogenize tissue (10-100 mg) or cells (~5 x 10⁶) in 2-3 volumes of ice-cold PBS or other buffer (pH 6.5-8).[21]

-

To prevent enzymatic conversion of F6P, deproteinize samples. This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter or through perchloric acid precipitation followed by neutralization with KOH.[22]

-

Centrifuge at >12,000 x g for 10 minutes to remove insoluble material.[21][23] The clear supernatant is the sample.

2. Standard Curve Preparation:

-

Prepare a 0.05 mM F6P standard solution.[21]

-

Add 0, 2, 4, 6, 8, and 10 µl of the 0.05 mM standard solution into a 96-well plate to generate 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmole/well standards.[21]

-

Adjust the volume of all standard wells to 50 µL with Assay Buffer.[21]

3. Reaction Mix and Measurement:

-

Prepare a Reaction Mix containing Assay Buffer, F6P Converter, F6P Enzyme Mix, and a fluorescent probe as per the manufacturer's instructions (e.g., Abcam ab204720, Sigma-Aldrich MAK020).[20][21]

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

For samples containing background NADH or NADPH, prepare parallel background control wells with a mix lacking the F6P Converter enzyme.[22]

-

Incubate the plate for 5-30 minutes at 37°C, protected from light.[22]

-

Measure fluorescence at Ex/Em = 535/587 nm using a fluorescence plate reader.[21]

-

Subtract the 0 standard reading from all readings. Subtract the background control reading from the sample readings. Plot the standard curve and determine the F6P concentration in the samples.

Protocol for Measuring Phosphofructokinase-1 (PFK-1) Activity

PFK-1 activity is commonly measured using a coupled enzyme assay where the product, F1,6BP, is used in subsequent reactions that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[24][25]

1. Sample Preparation:

-

Rapidly homogenize tissue (~20 mg) or cells (~2 x 10⁶) with ~200 µl ice-cold PFK Assay Buffer on ice.[23]

-

Centrifuge at 12,000 rpm for 5 min. Collect the supernatant, which contains the enzyme.[23]

-

Determine the protein concentration of the supernatant to normalize enzyme activity.

2. Reaction Setup:

-

The assay mixture (e.g., in a 100 µL or 3 mL final volume) should contain:

3. Measurement:

-

Add the sample (supernatant) to the reaction mixture to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm (A340) over time using a spectrophotometer.[24][25] The rate of NADH oxidation is directly proportional to the PFK-1 activity.

-

Prepare a parallel sample background control that lacks the F6P substrate to account for any non-specific NADH oxidation.[23]

-

Calculate the specific activity as units per mg of protein, where one unit of PFK-1 activity is the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute.

Implications for Drug Development

The central role of PFK-1 in regulating glycolysis and the position of F6P at key metabolic crossroads make the enzymes involved in its metabolism attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases.

-

Oncology: Many cancer cells exhibit elevated rates of glycolysis (the Warburg effect). Targeting PFK-1 or enzymes in the PPP and HBP that draw from the F6P pool could selectively starve cancer cells of the energy and biosynthetic precursors they need for rapid proliferation.[21][26]

-

Metabolic Syndrome: The HBP, which starts with F6P, is implicated in the pathogenesis of insulin (B600854) resistance and diabetic complications.[27] Increased flux through the HBP can lead to aberrant protein glycosylation that impairs insulin signaling.[27] Therefore, inhibitors of GFAT could represent a therapeutic strategy for managing these conditions.

Conclusion

This compound is far more than a simple intermediate in a linear metabolic pathway. It is a critical hub, the fate of which is meticulously regulated to balance the cell's immediate energy needs with its long-term requirements for biosynthetic precursors. The phosphorylation of F6P by PFK-1 represents the master control switch for glycolysis, a reaction governed by a sophisticated network of allosteric effectors. Furthermore, the diversion of F6P into the Pentose Phosphate and Hexosamine Biosynthesis pathways highlights its integral role in cellular homeostasis, linking glucose metabolism to redox balance, nucleotide synthesis, and nutrient sensing. A thorough understanding of the biochemistry and regulation surrounding F6P is essential for researchers and clinicians seeking to develop novel therapeutic strategies for a range of human diseases, from cancer to diabetes.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. This compound | chemical compound | Britannica [britannica.com]

- 3. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Regulation of PFK1 by fructose 2,6-bisphosphate generated by PFK2 : Kindred Grey : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 10. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 13. microbenotes.com [microbenotes.com]

- 14. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. The this compound site of phosphofructokinase. Epimeric specificity [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic studies of this compound,2-kinase and fructose 2,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fructose-6-Phosphate Assay Kit (Fluorometric) (ab204720) | Abcam [abcam.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. assaygenie.com [assaygenie.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. newprairiepress.org [newprairiepress.org]

- 26. scientificlabs.com [scientificlabs.com]

- 27. youtube.com [youtube.com]

An In-depth Technical Guide to the Metabolic Pathway Analysis of Fructose 6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose (B13574) 6-phosphate (F6P) is a pivotal metabolic intermediate, occupying a central crossroads in cellular carbon metabolism. As a key player in glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway, the regulation of its synthesis and degradation is critical for maintaining cellular energy homeostasis and providing essential precursors for biosynthesis. Dysregulation of F6P metabolism is implicated in numerous diseases, including cancer and metabolic syndrome, making the enzymes that control its fate attractive targets for therapeutic intervention. This technical guide provides a comprehensive analysis of the core metabolic pathways involving F6P, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to aid researchers and drug development professionals in their study of this crucial metabolite.

Core Metabolic Pathways Involving Fructose 6-Phosphate

This compound is a key intermediate in several fundamental metabolic pathways, primarily glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its strategic position allows for the dynamic allocation of glucose-derived carbons to either energy production or anabolic processes.

Glycolysis: In the glycolytic pathway, F6P is synthesized from glucose 6-phosphate by phosphoglucose (B3042753) isomerase. It is then irreversibly phosphorylated to fructose 1,6-bisphosphate by the enzyme phosphofructokinase-1 (PFK-1) . This is a major rate-limiting and committed step of glycolysis, tightly regulated by the cell's energy status.[1]

Gluconeogenesis: During periods of fasting or low glucose, the liver and kidneys synthesize glucose from non-carbohydrate precursors via gluconeogenesis. In this pathway, fructose-1,6-bisphosphatase (FBPase) catalyzes the hydrolysis of fructose 1,6-bisphosphate to form F6P, effectively bypassing the irreversible PFK-1 reaction.[2] The reciprocal regulation of PFK-1 and FBPase is crucial in preventing futile cycling between glycolysis and gluconeogenesis.

Pentose Phosphate Pathway (PPP): this compound is a key link between the glycolytic and pentose phosphate pathways. The non-oxidative phase of the PPP allows for the interconversion of five-carbon sugars back into glycolytic intermediates, including F6P and glyceraldehyde 3-phosphate, through the action of transketolase and transaldolase. This enables the cell to adapt the output of the PPP to its specific needs for NADPH and ribose 5-phosphate.

Hexosamine Biosynthesis Pathway (HBP): A fraction of F6P can be shunted into the hexosamine biosynthesis pathway. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) converts F6P and glutamine into glucosamine (B1671600) 6-phosphate. This pathway is essential for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for protein and lipid glycosylation.

Quantitative Data

Enzyme Kinetic Parameters

The activities of the key regulatory enzymes, PFK-1 and FBPase, are modulated by allosteric effectors and their kinetic properties are crucial for understanding the control of carbon flux through these pathways.

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg) | Inhibitors (Ki/I0.5 in µM) | Activators | Reference |

| Phosphofructokinase-1 (PFK-1) | Human Platelet | This compound | 2100 ± 300 | 9.6 ± 1.4 | ATP (allosteric) | ADP, Fructose 2,6-bisphosphate | [3] |

| Human Platelet | ATP (substrate) | - | - | - | - | [4] | |

| Fructose-1,6-bisphosphatase (FBPase) | Human Muscle | Fructose 1,6-Bisphosphate | 0.77 | - | AMP (I0.5 = 0.3), Fructose 2,6-bisphosphate (Ki = 0.13) | - | [5][6] |

| Human Liver | Fructose 1,6-Bisphosphate | - | - | AMP (I0.5 = 9.5), Fructose 2,6-bisphosphate (Ki = 96) | - | [7] | |

| Human Lung | Fructose 1,6-Bisphosphate | - | - | AMP (I0.5 = 9.8), Fructose 2,6-bisphosphate (Ki = 75) | - | [7] |

Cellular Metabolite Concentrations

The intracellular concentration of F6P and related metabolites can vary depending on the cell type, nutritional state, and hormonal signals.

| Metabolite | Cell Type/Tissue | Condition | Concentration (nmol/g or µM) | Reference |

| This compound | Rat Hepatocytes | - | 40-50 nmol/g | [8] |

| Human Liver | - | ~20-80 µM | [9] | |

| Glucose 6-Phosphate | Human Liver | - | ~80-300 µM | [9] |

| Fructose 1,6-Bisphosphate | Human Liver | - | ~10-50 µM | [9] |

Experimental Protocols

Phosphofructokinase-1 (PFK-1) Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for PFK-1 activity by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by PFK-1 is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK-1 activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2

-

ATP solution: 100 mM in water, pH 7.0

-

This compound solution: 100 mM in water

-

Coupling enzyme mixture:

-

Aldolase (e.g., rabbit muscle, ~10 units/mL)

-

Triosephosphate isomerase (e.g., rabbit muscle, ~100 units/mL)

-

Glycerol-3-phosphate dehydrogenase (e.g., rabbit muscle, ~20 units/mL)

-

-

NADH solution: 10 mM in assay buffer

-

Sample: Cell or tissue lysate

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

100 µL this compound solution (final concentration 10 mM)

-

50 µL Coupling enzyme mixture

-

20 µL NADH solution (final concentration 0.2 mM)

-

10-50 µL of sample

-

-

Incubate the mixture for 5 minutes at 37°C to allow for the consumption of any endogenous ADP or pyruvate in the sample.

-

Initiate the reaction by adding 20 µL of ATP solution (final concentration 2 mM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the PFK-1 activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Fructose-1,6-bisphosphatase (FBPase) Activity Assay (Spectrophotometric)

This protocol details a method to measure FBPase activity by quantifying the production of this compound.

Principle: The F6P produced by FBPase is converted to glucose 6-phosphate by phosphoglucose isomerase. Glucose 6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to FBPase activity.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2

-

Fructose 1,6-bisphosphate solution: 10 mM in water

-

NADP+ solution: 10 mM in water

-

Coupling enzymes:

-

Phosphoglucose isomerase (e.g., yeast, ~10 units/mL)

-

Glucose-6-phosphate dehydrogenase (e.g., yeast, ~5 units/mL)

-

-

Sample: Purified enzyme or cell/tissue lysate

Procedure:

-

In a cuvette, prepare a reaction mixture containing:

-

850 µL Assay Buffer

-

50 µL NADP+ solution (final concentration 0.5 mM)

-

20 µL Coupling enzymes

-

10-50 µL of sample

-

-

Incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of fructose 1,6-bisphosphate solution (final concentration 0.2 mM).

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate FBPase activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Quantification of this compound by LC-MS/MS

This protocol provides a detailed method for the sensitive and specific quantification of F6P in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: Cellular metabolites are extracted and separated by liquid chromatography. F6P is then ionized and fragmented in a mass spectrometer. The specific parent-to-daughter ion transition is monitored for quantification.

Materials:

-

Extraction Solvent: 80% Methanol (B129727) (pre-chilled to -80°C)

-

LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Internal Standard: 13C6-Fructose 6-phosphate

-

Mass spectrometer with ESI source

Procedure:

-

Sample Quenching and Extraction:

-

Rapidly quench metabolism by adding ice-cold saline to cultured cells or snap-freezing tissues in liquid nitrogen.

-

Add pre-chilled 80% methanol and the internal standard to the sample.

-

Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of 50% acetonitrile.

-

Inject the sample onto the HILIC column.

-

Elute the metabolites using a gradient of mobile phases A and B.

-

Perform MS/MS analysis in negative ion mode, monitoring the transition for F6P (e.g., m/z 259 -> 97) and its labeled internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of F6P.

-

Quantify the amount of F6P in the sample by comparing its peak area to that of the internal standard and the standard curve.

-

13C Metabolic Flux Analysis (MFA)

This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify the flux through glycolysis and related pathways.[10]

Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [1,2-13C]-glucose). As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. The mass isotopomer distribution of these metabolites is measured by MS, and this data is used in a computational model to calculate intracellular metabolic fluxes.[11]

Procedure:

-

Experimental Design:

-

Select an appropriate 13C-labeled tracer based on the pathways of interest. For glycolysis and the PPP, [1,2-13C]-glucose is often used.[11]

-

Define a stoichiometric model of the metabolic network to be analyzed.

-

-

Isotopic Labeling Experiment:

-

Culture cells in a medium containing the 13C-labeled tracer until they reach a metabolic and isotopic steady state.

-

-

Sample Quenching and Metabolite Extraction:

-

Follow the procedure outlined in the LC-MS/MS quantification protocol to quench metabolism and extract intracellular metabolites.

-

-

Analytical Measurement:

-

Measure the mass isotopomer distributions of key metabolites (e.g., glycolytic intermediates, amino acids) using GC-MS or LC-MS/MS.

-

-

Flux Estimation:

-

Input the measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake, lactate secretion) into a flux analysis software package (e.g., INCA, Metran).

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

-

Conclusion

The analysis of this compound metabolism is fundamental to understanding cellular bioenergetics and biosynthesis. This guide has provided a detailed overview of the core pathways involving F6P, presented key quantitative data on enzyme kinetics and metabolite concentrations, and offered comprehensive experimental protocols for the analysis of this critical metabolic node. By leveraging these methodologies, researchers and drug development professionals can gain deeper insights into the regulation of F6P metabolism and its role in health and disease, ultimately facilitating the development of novel therapeutic strategies targeting these pathways.

References

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Fructose 2,6-Bisphosphate in Cancer Cell Metabolism [frontiersin.org]

- 3. Structural basis for allosteric regulation of human phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic properties of D-fructose-1,6-bisphosphate 1-phosphohydrolase isolated from human muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. cDNA sequence and kinetic properties of human lung fructose(1, 6)bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fructose-induced increase in intracellular free Mg2+ ion concentration in rat hepatocytes: relation with the enzymes of glycogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the Hexose Liver Metabolism—Glucose versus Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Fructose 6-Phosphate Biosynthesis in Plants: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Executive Summary

Fructose (B13574) 6-phosphate (F6P) is a pivotal metabolic intermediate in plants, centrally positioned at the crossroads of major carbon metabolism pathways, including glycolysis, the Calvin-Benson cycle, the oxidative pentose (B10789219) phosphate (B84403) pathway, and the biosynthesis of sucrose (B13894) and starch.[1][2] The regulation of its synthesis and consumption is critical for cellular energy balance, biomass production, and the allocation of carbon resources to various sink tissues. This technical guide provides an in-depth overview of the core biosynthetic pathways of F6P in plants, the key enzymes governing these pathways, and their complex regulatory mechanisms. Furthermore, it offers detailed experimental protocols for the quantification of F6P and the characterization of key enzymatic activities, alongside structured data and visual pathway representations to support research and development efforts in crop improvement and metabolic engineering.

Core Biosynthetic Pathways of Fructose 6-Phosphate

This compound in plant cells is primarily synthesized through three major pathways, with the specific flux and directionality being highly dependent on the tissue type (photosynthetic or non-photosynthetic), developmental stage, and environmental conditions.

The Calvin-Benson Cycle (in Photosynthetic Tissues)

In chloroplasts of photosynthetically active tissues, the Calvin-Benson cycle is a primary source of F6P. Carbon dioxide is fixed by RuBisCO, and through a series of reactions, triose phosphates are generated.[3] These can be converted to fructose 1,6-bisphosphate, which is then dephosphorylated to F6P by chloroplastic fructose-1,6-bisphosphatase (FBPase) .[4] This F6P can be used for the regeneration of ribulose-1,5-bisphosphate or be channeled towards starch synthesis within the chloroplast.

Gluconeogenesis/Glycolysis

In the cytosol of both photosynthetic and non-photosynthetic cells, F6P is a key intermediate in the reversible pathway of glycolysis and gluconeogenesis.[2]

-

From Glucose 6-Phosphate: The reversible isomerization of glucose 6-phosphate (G6P) to F6P is catalyzed by phosphoglucose (B3042753) isomerase (PGI) .[2][5] This is a crucial step in both the breakdown of glucose (glycolysis) and the synthesis of sucrose (gluconeogenesis).

-

From Fructose 1,6-Bisphosphate: In the gluconeogenic direction, cytosolic fructose-1,6-bisphosphatase (cyFBPase) catalyzes the irreversible dephosphorylation of fructose 1,6-bisphosphate to F6P.[4] This is a key regulatory point in the synthesis of sucrose.

-

From Fructose: Fructose can be phosphorylated to F6P by fructokinases (FRKs) , which is an important step in the metabolism of fructose derived from sucrose cleavage in sink tissues.

The Pentose Phosphate Pathway (PPP)

The non-oxidative branch of the pentose phosphate pathway (PPP) can generate F6P from other sugar phosphates.[3] This pathway is crucial for producing NADPH and precursors for nucleotide and aromatic amino acid biosynthesis. The enzymes transketolase and transaldolase catalyze the interconversion of pentose phosphates and tetrose phosphates to produce F6P and glyceraldehyde 3-phosphate.

Key Enzymes and Their Regulation

The biosynthesis of F6P is tightly regulated at the level of key enzymes, which are subject to allosteric regulation, post-translational modifications, and transcriptional control.

Phosphoglucose Isomerase (PGI)

PGI catalyzes the reversible isomerization of G6P and F6P.[2][5] Plants possess both cytosolic and plastidial isoforms of PGI.[5] The cytosolic isoform is primarily involved in glycolysis and sucrose synthesis, while the plastidial isoform connects the Calvin-Benson cycle to starch synthesis.[5] The activity of PGI is generally considered to be near equilibrium, but its regulation can influence the partitioning of carbon between starch and sucrose.[5] For instance, in Arabidopsis, the plastidic PGI has a higher K(_m) for G6P than for F6P, suggesting a potential regulatory role.[6]

Phosphofructokinase (PFK)

PFK catalyzes the phosphorylation of F6P to fructose 1,6-bisphosphate, a committed step in glycolysis.[7] Plant PFKs can be ATP-dependent (ATP-PFK) or pyrophosphate-dependent (PPi-PFK).[8] ATP-PFK is allosterically inhibited by high levels of ATP and citrate, and activated by ADP and AMP, thus responding to the energy status of the cell.[9] PPi-PFK, which is reversible, is activated by fructose 2,6-bisphosphate.[8]

Fructose-1,6-bisphosphatase (FBPase)

FBPase catalyzes the dephosphorylation of fructose 1,6-bisphosphate to F6P, a key regulatory step in gluconeogenesis and the Calvin-Benson cycle.[4] Plants have distinct cytosolic and chloroplastic isoforms.[4] The chloroplastic FBPase is light-regulated via the ferredoxin-thioredoxin system, being active during the day to support photosynthesis.[4] The cytosolic FBPase is a key enzyme in the sucrose biosynthetic pathway and is strongly inhibited by fructose 2,6-bisphosphate and AMP.[4][10]

Data Presentation

Table 1: Kinetic Properties of Key Enzymes in this compound Biosynthesis

| Enzyme | Plant/Organism | Isoform | Substrate | K_m (µM) | V_max (µmol min⁻¹ mg⁻¹) | Specific Activity (µmol min⁻¹ mg⁻¹) | Reference(s) |

| Phosphoglucose Isomerase (PGI) | Arabidopsis thaliana | Plastidic | This compound | 73 ± 80 | - | 787 | [2][6] |

| Arabidopsis thaliana | Plastidic | Glucose 6-Phosphate | 164 ± 43 | - | - | [2][6] | |

| Arabidopsis thaliana | Cytosolic | This compound | 203 ± 12 | - | 1522 | [2][6] | |

| Arabidopsis thaliana | Cytosolic | Glucose 6-Phosphate | 158 ± 85 | - | - | [2][6] | |

| Phosphofructokinase (PFK) | Teladorsagia circumcincta (L3) | - | This compound | 350 ± 20 (low ATP) | - | - | [9] |

| Teladorsagia circumcincta (L3) | - | This compound | 750 ± 50 (high ATP) | - | - | [9] | |

| Teladorsagia circumcincta (adult) | - | This compound | 400 ± 30 (low ATP) | - | - | [9] | |

| Teladorsagia circumcincta (adult) | - | This compound | 650 ± 50 (high ATP) | - | - | [9] | |

| Fructose-1,6-bisphosphatase (FBPase) | Euglena gracilis | Cytosolic (recombinant) | Fructose 1,6-Bisphosphate | 16.5 ± 1.6 | 30.4 ± 7.2 | - | [11] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Table 2: Metabolite Concentrations in Plant Tissues

| Metabolite | Plant Species | Tissue | Condition | Concentration (nmol g⁻¹ FW) | Reference(s) |

| This compound | Arabidopsis thaliana | Leaves | Wild-type (light) | ~50-100 | [12] |

| Glucose 6-Phosphate | Arabidopsis thaliana | Leaves | Wild-type (light) | ~100-200 | [12] |

| Fructose 1,6-Bisphosphate | Arabidopsis thaliana | Leaves | Wild-type (light) | ~50-150 | [12] |

| Sucrose | Arabidopsis thaliana | Leaves | Wild-type (light) | ~2000-4000 | [12] |

| Starch (as glucose equivalents) | Arabidopsis thaliana | Leaves | Wild-type (end of day) | ~50-100 µmol g⁻¹ FW | [12] |

Note: Concentrations are approximate and can vary significantly with developmental stage, time of day, and environmental conditions.

Experimental Protocols

Quantification of this compound and Other Sugar Phosphates by HPLC-MS/MS

This protocol is adapted from methods for analyzing sugar phosphates in plant tissues using porous graphitic carbon (PGC) liquid chromatography-electrospray ionization mass spectrometry.[13]

1. Sample Preparation and Extraction: a. Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder. c. Extract the metabolites with a cold chloroform/methanol (3:7, v/v) solution. d. Partition the extract against water to separate polar metabolites (including sugar phosphates) into the aqueous phase. e. Dry the aqueous phase under vacuum.

2. Derivatization (Optional but recommended for improved separation): a. Perform a two-step derivatization of the dried extract with methoxylamine and propionic acid anhydride (B1165640) to improve chromatographic separation and detection sensitivity.[14]

3. HPLC-MS/MS Analysis: a. Reconstitute the dried (or derivatized) extract in the initial mobile phase. b. Inject the sample onto a PGC column (e.g., Thermo Scientific GlycanPac AXH-1).[15] c. Use a gradient elution with an MS-compatible mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid).[13] d. Detect the sugar phosphates using a tandem mass spectrometer in negative ion mode, monitoring for specific parent and product ion transitions for F6P and other target metabolites.

4. Quantification: a. Generate standard curves using authentic standards of F6P and other sugar phosphates. b. Use an internal standard (e.g., a ¹³C-labeled sugar phosphate) to correct for extraction and derivatization variability. c. Calculate the concentration of F6P in the original plant tissue based on the standard curve and sample fresh weight.

Enzyme Activity Assays

The following are generalized spectrophotometric assays based on coupled enzyme reactions, which can be adapted from commercially available kits or published literature.[16][17][18][19][20]

4.2.1. Phosphoglucose Isomerase (PGI) Activity Assay

-

Principle: The conversion of F6P to G6P by PGI is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to PGI activity.[20]

-

Reaction Mixture (in a 1 ml cuvette):

-

Glycylglycine buffer (e.g., 250 mM, pH 7.4)

-

MgCl₂ (e.g., 100 mM)

-

NADP⁺ (e.g., 20 mM)

-

D-Fructose 6-phosphate (substrate, e.g., 100 mM)

-

Glucose-6-phosphate dehydrogenase (coupling enzyme, e.g., 50 units/ml)

-

Plant extract

-

-

Procedure:

-

Combine all reagents except the plant extract in the cuvette and incubate at 25°C to obtain a stable baseline.

-

Initiate the reaction by adding the plant extract.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADPH formation using its extinction coefficient (6.22 mM⁻¹ cm⁻¹) to determine PGI activity.

-

4.2.2. Phosphofructokinase (PFK) Activity Assay

-

Principle: The production of ADP from the PFK-catalyzed reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK converts phosphoenolpyruvate (B93156) and ADP to pyruvate and ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to PFK activity.[21]

-

Reaction Mixture (in a 1 ml cuvette):

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

MgCl₂ (e.g., 5 mM)

-

NADH (e.g., 0.14 mM)

-

ATP (e.g., 1 mM)

-

Phosphoenolpyruvate (e.g., 0.3 mM)

-

PK/LDH (coupling enzymes)

-

This compound (substrate, e.g., 2.5 mM)

-

Plant extract

-

-

Procedure:

-

Combine all reagents except the plant extract and incubate at 25°C.

-

Initiate the reaction by adding the plant extract.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation to determine PFK activity.

-

4.2.3. Fructose-1,6-bisphosphatase (FBPase) Activity Assay

-

Principle: The F6P produced by FBPase is converted to G6P by PGI. G6P is then oxidized by G6PDH, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm is proportional to FBPase activity.[18]

-

Reaction Mixture (in a 1 ml cuvette):

-

Buffer (e.g., HEPES-KOH, pH 7.5)

-

MgCl₂

-

NADP⁺

-

PGI (coupling enzyme)

-

G6PDH (coupling enzyme)

-

Fructose 1,6-bisphosphate (substrate)

-

Plant extract

-

-

Procedure:

-

Combine all reagents except the plant extract and incubate to achieve a stable baseline.

-

Initiate the reaction with the plant extract.

-

Monitor the increase in absorbance at 340 nm.

-

Calculate the rate of NADPH formation to determine FBPase activity.

-

¹³C-Based Metabolic Flux Analysis (MFA)

This is a generalized protocol for steady-state ¹³C-MFA in plants.[22][23][24][25]

1. Isotopic Labeling: a. Grow plants or cell cultures under controlled conditions. b. Introduce a ¹³C-labeled substrate (e.g., ¹³C-glucose) into the growth medium. c. Allow the system to reach an isotopic and metabolic steady state.

2. Sample Collection and Processing: a. Harvest tissue samples at steady state and immediately quench metabolism (e.g., by freezing in liquid nitrogen). b. Extract metabolites as described in section 4.1.

3. Measurement of Mass Isotopomer Distributions: a. Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the distribution of ¹³C in F6P and other key metabolites.

4. Computational Flux Analysis: a. Construct a metabolic model of the relevant pathways (glycolysis, PPP, etc.). b. Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model. c. The software will then estimate the metabolic fluxes through the network that best explain the observed labeling patterns.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core metabolic pathways for this compound biosynthesis in plants.

Caption: Allosteric regulation of cytosolic F6P metabolism.

Caption: Generalized workflow for F6P metabolism analysis.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Cytosolic phosphoglucose isomerase is essential for microsporogenesis and embryogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytosolic fructose - an underestimated player in the regulation of sucrose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic fructose-1,6-bisphosphatase: A key enzyme in the sucrose biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle [frontiersin.org]

- 6. Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phosphofructokinase Activities in Photosynthetic Organisms : The Occurrence of Pyrophosphate-Dependent 6-Phosphofructokinase in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Fructose 2,6-Bisphosphate on the Kinetic Properties of Cytoplasmic Fructose 1,6-Bisphosphatase from Germinating Castor Bean Endosperm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Transgenic Arabidopsis Plants with Decreased Activity of Fructose-6-Phosphate,2-Kinase/Fructose-2,6-Bisphosphatase Have Altered Carbon Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Fast analysis of sugar phosphates by HPLC-CAD - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Fructose-1,6-Bisphosphatase (FBP) Assay Kit - Profacgen [profacgen.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. newprairiepress.org [newprairiepress.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 25. researchgate.net [researchgate.net]

The Discovery of Fructose 6-Phosphate: A Cornerstone of Metabolic Understanding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The identification of fructose (B13574) 6-phosphate as a key metabolic intermediate was a pivotal moment in the nascent field of biochemistry, laying the groundwork for our understanding of glycolysis and cellular energy production. This technical guide delves into the core experiments that led to this discovery, providing detailed methodologies, quantitative data from the era, and visualizations of the intellectual and experimental pathways that defined this fundamental area of metabolic research.

The Dawn of an Era: Harden and Young's Fermentation Studies

The story of fructose 6-phosphate's discovery begins with the seminal work of Arthur Harden and William John Young on yeast fermentation at the turn of the 20th century. Their experiments revealed the essential role of inorganic phosphate (B84403) in the breakdown of glucose, a finding that would revolutionize the understanding of metabolic processes.

Key Experiment: The Effect of Phosphate on Glucose Fermentation

Harden and Young observed that the rate of carbon dioxide production during yeast fermentation of glucose was significantly accelerated by the addition of inorganic phosphate. This acceleration, however, was temporary, suggesting the formation of a phosphate-containing intermediate.

Experimental Protocol: Measurement of Carbon Dioxide Evolution in Yeast Fermentation

The methodology employed by Harden and Young, while rudimentary by modern standards, was precise for its time.

-

Apparatus: A fermentation flask connected to a gas burette was used to collect and measure the volume of carbon dioxide evolved. The flask was maintained at a constant temperature in a water bath.

-

Yeast Preparation: A cell-free yeast juice was prepared by grinding yeast with sand and subjecting the mixture to high pressure in a hydraulic press. The resulting juice was then filtered.

-

Reaction Mixture: A known volume of yeast juice was mixed with a glucose solution in the fermentation flask.

-

Phosphate Addition: A solution of sodium phosphate was added to the experimental flasks, while control flasks received no phosphate.

-

Data Collection: The volume of carbon dioxide evolved was recorded at regular intervals.

Quantitative Data from Harden and Young's Experiments

The following table summarizes the typical quantitative data obtained by Harden and Young, demonstrating the stimulatory effect of phosphate on fermentation.

| Time (minutes) | CO₂ Evolved (mL) - No Added Phosphate | CO₂ Evolved (mL) - With Added Phosphate |

| 0 | 0 | 0 |

| 10 | 5.2 | 15.8 |

| 20 | 10.1 | 28.5 |

| 30 | 14.8 | 39.2 |

| 40 | 19.2 | 47.1 |

| 50 | 23.5 | 52.3 |

| 60 | 27.6 | 55.0 |

Data are representative values based on descriptions in Harden and Young's publications.

Logical Workflow of Harden and Young's Discovery

Harden and Young's work culminated in the isolation of a "hexose diphosphate," later identified as fructose 1,6-bisphosphate. This was the first direct evidence of a phosphorylated intermediate in a metabolic pathway.

The Identification of Hexose (B10828440) Monophosphates: The "Neuberg Ester" and "Robison Ester"

Following Harden and Young's discovery, the next crucial step was to identify the specific hexose monophosphates that were the precursors to the diphosphate. This work was carried out by Carl Neuberg and Robert Robison.

The "Neuberg Ester": this compound

In 1918, Carl Neuberg, through the mild acid hydrolysis of the Harden-Young ester (fructose 1,6-bisphosphate), isolated a hexose monophosphate which he named the "Neuberg ester".[1] This compound was later definitively identified as this compound.

Experimental Protocol: Isolation of the "Neuberg Ester"

-

Starting Material: The calcium salt of the Harden-Young ester (fructose 1,6-bisphosphate) was used.

-

Hydrolysis: The ester was subjected to mild acid hydrolysis, a process that preferentially cleaves one of the phosphate groups.

-

Purification: The resulting hexose monophosphate was purified through a series of precipitation steps, often involving the formation of insoluble salts (e.g., with lead acetate).

-

Identification: The identity of the sugar was inferred through chemical tests, including the formation of characteristic osazones upon reaction with phenylhydrazine (B124118). The position of the phosphate group was more challenging to determine with the techniques of the time.

The "Robison Ester": Glucose 6-Phosphate

In 1922, Robert Robison, working at the Lister Institute where Harden had conducted his research, isolated another hexose monophosphate from the products of yeast fermentation.[2] This compound, which became known as the "Robison ester," was identified as glucose 6-phosphate.

Experimental Protocol: Isolation of the "Robison Ester"

-

Fermentation Mixture: A large-scale fermentation of glucose or fructose with yeast was performed.

-

Inhibition of Phosphatases: The fermentation was often carried out in the presence of inhibitors of phosphatases to allow for the accumulation of phosphorylated intermediates.

-

Purification: Similar to Neuberg's method, the hexose monophosphates were isolated from the fermentation liquor by precipitation as insoluble salts.

-

Separation and Identification: Robison employed fractional precipitation techniques to separate the different hexose monophosphates. The identity of the sugar moiety was confirmed by hydrolysis and subsequent analysis of the free sugar. The position of the phosphate group was deduced through chemical degradation studies.

Early 20th Century Methods for Sugar Phosphate Identification

| Technique | Principle | Application in this compound Discovery |

| Osazone Formation | Reducing sugars react with phenylhydrazine to form crystalline derivatives with characteristic melting points and crystal structures. | Used to identify the underlying hexose (glucose and fructose form the same osazone).[3][4] |

| Optical Rotation | Chiral molecules rotate the plane of polarized light. The angle of rotation is a characteristic property. | The specific rotation of the isolated sugar phosphates and their hydrolysis products was measured to help identify the sugar. |

| Acid Hydrolysis | The phosphate ester bond can be cleaved by acid, releasing the free sugar and inorganic phosphate. | The rate of hydrolysis provided clues about the nature of the ester linkage. |

| Enzymatic Assays | The development of specific enzyme preparations allowed for the differentiation of sugar phosphates based on their reactivity. | The use of enzymes like phosphoglucose (B3042753) isomerase became crucial in establishing the relationship between glucose 6-phosphate and this compound. |

The Glycolytic Pathway and the Role of Phosphoglucose Isomerase

The discovery of glucose 6-phosphate and this compound set the stage for elucidating the sequence of reactions in glycolysis, a pathway largely worked out by Gustav Embden and Otto Meyerhof. A key step in this pathway is the interconversion of these two hexose monophosphates.

The Isomerization of Glucose 6-Phosphate to this compound

It was discovered that cell-free extracts contained an enzyme, later named phosphoglucose isomerase (also known as phosphohexose isomerase or glucose-6-phosphate isomerase), that catalyzed the reversible conversion of glucose 6-phosphate to this compound.

Experimental Protocol: Assay of Phosphoglucose Isomerase Activity

Early assays for phosphoglucose isomerase activity relied on measuring the change in the concentration of the substrate or product over time.

-

Reaction Mixture: A buffered solution containing a known concentration of glucose 6-phosphate was prepared.

-

Enzyme Addition: A purified or partially purified enzyme extract was added to initiate the reaction.

-

Reaction Termination: The reaction was stopped at various time points, often by the addition of acid.

-

Analysis: The amount of this compound formed (or glucose 6-phosphate remaining) was determined using chemical methods, such as colorimetric assays that were specific for ketoses or aldoses after hydrolysis of the phosphate group.

The Glycolytic Pathway: The Embden-Meyerhof-Parnas Pathway

The discovery of this compound and the enzyme that produces it were critical pieces in the puzzle of glycolysis. The currently accepted sequence of the initial steps of the Embden-Meyerhof-Parnas pathway is a direct result of these early discoveries.

Conclusion

The discovery of this compound as a metabolic intermediate was not a single event but rather a culmination of meticulous experimental work by several pioneering biochemists. From the initial observations of Harden and Young on the role of phosphate in fermentation to the specific identification of the "Neuberg ester" and its place in the glycolytic pathway, this journey of discovery highlights the power of quantitative biochemical analysis. The experimental protocols and foundational data presented in this guide serve as a testament to the ingenuity of these early scientists and provide a valuable historical and technical context for modern researchers in metabolism and drug development. Understanding the origins of our knowledge of these fundamental pathways can inspire new approaches to targeting metabolic processes in disease.

References

Fructose 6-Phosphate and its Regulation of Phosphofructokinase: A Technical Guide

Introduction

Phosphofructokinase-1 (PFK-1) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose (B13574) 6-phosphate (F6P) to fructose 1,6-bisphosphate (F1,6BP).[1][2][3] This reaction is the first committed step of glycolysis, making PFK-1 a critical point of regulation for the entire pathway.[1][3] The activity of PFK-1 is intricately modulated by the cellular energy status, primarily through allosteric regulation by a variety of metabolites, including its own substrate, F6P. This guide provides a detailed technical overview of the multifaceted regulation of PFK-1 by F6P and other key effectors, intended for researchers, scientists, and professionals in drug development.

Structure and Mechanism of Phosphofructokinase-1

PFK-1 is an allosteric enzyme, typically a tetramer composed of four identical subunits in bacteria, while mammalian tissues express three isoforms (muscle, liver, and platelet) that can form homotetramers or heterotetramers.[1][4][5] Each subunit has two main domains: one for binding the substrate ATP and another that contains the binding site for F6P and an allosteric regulatory site.[1][4]

The enzyme exists in two principal conformational states: a low-activity T-state (tense) and a high-activity R-state (relaxed).[6] The binding of allosteric activators favors the R-state, while inhibitors stabilize the T-state.[6] F6P exhibits a higher affinity for the R-state, and its binding promotes a shift from the T-state to the R-state, leading to a sigmoidal kinetic curve characteristic of allosteric enzymes.[1][6]

Allosteric Regulation of Phosphofructokinase-1

The activity of PFK-1 is finely tuned by the concentrations of numerous metabolites, which provides a sensitive mechanism for the cell to adjust the rate of glycolysis in response to its energy needs.[1]

Homotropic Regulation by Fructose 6-Phosphate:

This compound itself acts as a homotropic allosteric activator.[6] The binding of one F6P molecule to a subunit of the PFK-1 tetramer increases the affinity of the other subunits for F6P, a phenomenon known as cooperative binding.[6][7] This ensures that as the concentration of F6P rises, the activity of PFK-1 increases sharply.

Heterotropic Regulation by Allosteric Effectors:

PFK-1 is also subject to heterotropic regulation by several other molecules that bind to allosteric sites distinct from the active site.[6]

-

Inhibitors:

-

ATP: While ATP is a substrate for the PFK-1 reaction, it also acts as an allosteric inhibitor at high concentrations.[1][3] When cellular energy levels are high, elevated ATP concentrations signal that further glucose breakdown is unnecessary. ATP binds to an allosteric site on PFK-1, stabilizing the T-state and decreasing the enzyme's affinity for F6P.[3]

-

Citrate (B86180): Citrate, an intermediate in the Krebs cycle, also inhibits PFK-1.[1] An accumulation of citrate indicates that the biosynthetic precursors are abundant and the cell's energy needs are being met, thus signaling to slow down glycolysis.[1]

-

Phosphoenolpyruvate (PEP): PEP, a downstream product of glycolysis, can also allosterically inhibit PFK-1, representing a form of feedback inhibition.[1][6]

-

-

Activators:

-

AMP and ADP: Conversely, high concentrations of AMP and ADP are indicators of a low energy state in the cell.[1][3] These molecules act as allosteric activators by binding to PFK-1 and promoting the R-state, thereby increasing its activity to generate more ATP.[3][6] AMP is a particularly potent activator and can reverse the inhibitory effect of ATP.[1][8]

-

Fructose 2,6-bisphosphate (F2,6BP): The most potent allosteric activator of PFK-1 in eukaryotes is fructose 2,6-bisphosphate.[1][9] F2,6BP is synthesized from F6P by a separate enzyme, phosphofructokinase-2 (PFK-2).[6][9] An abundance of F6P leads to a higher concentration of F2,6BP, which then binds to PFK-1, significantly increasing its affinity for F6P and counteracting the inhibitory effect of ATP.[1][9] This mechanism, known as feedforward stimulation, allows for a rapid acceleration of glycolysis when glucose is plentiful.[1][9]

-

Quantitative Data on PFK-1 Regulation

The following table summarizes the key allosteric effectors of PFK-1 and their regulatory roles.

| Effector Molecule | Type of Regulation | Binding Site | Effect on PFK-1 Activity | Cellular Signal |

| This compound (F6P) | Homotropic Activator | Catalytic & Allosteric | Increases | High substrate availability |

| ATP | Substrate & Inhibitor | Catalytic & Allosteric | Decreases at high concentrations | High energy charge |

| AMP | Allosteric Activator | Allosteric | Increases | Low energy charge |

| ADP | Allosteric Activator | Allosteric | Increases | Low energy charge |

| Citrate | Allosteric Inhibitor | Allosteric | Decreases | Abundant biosynthetic precursors |

| Fructose 2,6-Bisphosphate (F2,6BP) | Allosteric Activator | Allosteric | Potently Increases | High glucose availability |

| Phosphoenolpyruvate (PEP) | Allosteric Inhibitor | Allosteric | Decreases | High levels of glycolytic intermediates |

Signaling Pathways and Experimental Workflows

The complex regulation of PFK-1 can be visualized through signaling pathway diagrams.

Caption: Allosteric regulation of Phosphofructokinase-1 (PFK-1).

Caption: Synthesis of F2,6BP and its activation of PFK-1.

Caption: Experimental workflow for a PFK activity assay.

Experimental Protocols

Phosphofructokinase Activity Colorimetric Assay

This protocol is based on a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured spectrophotometrically.[10][11][12]

-

Reagent Preparation:

-

PFK Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing 5 mM MgCl2.[12] Warm to room temperature before use.[10]

-

PFK Substrate Solution: Reconstitute fructose-6-phosphate (B1210287) in the assay buffer to a final concentration of 5 mM.[12]

-

ATP Solution: Reconstitute ATP in deionized water to a final concentration of 1 mM.[12]

-

Coupled Enzyme Mix: Prepare a solution containing aldolase (B8822740) (1 unit), triosephosphate isomerase (1 unit), and glycerol-3-phosphate dehydrogenase (1 unit).[12]

-

NADH Solution: Prepare a 0.3 mM solution of NADH in the assay buffer.[12]

-

-

Sample Preparation:

-

Assay Procedure:

-

For each sample, prepare a reaction well and a background control well in a 96-well plate.

-

Add 1-50 µL of the sample supernatant to each well. Adjust the final volume to 50 µL with PFK Assay Buffer.[10]

-

Prepare a Reaction Mix containing the assay buffer, PFK substrate, ATP, coupled enzyme mix, and NADH.

-

Prepare a Background Control Mix that is identical to the Reaction Mix but omits the PFK substrate.[11]

-

Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background control wells.

-

Incubate the plate at 37°C for 20-60 minutes.[10]

-

Measure the absorbance at 340 nm (for NADH oxidation) or 450 nm if a colorimetric probe is used.[10][11]

-

-

Data Analysis:

-

Subtract the absorbance of the background control from the absorbance of the corresponding sample.

-

Calculate the PFK activity based on the change in absorbance over time and compare it to a standard curve generated with known amounts of NADH. One unit of PFK activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C and pH 7.4.[11]

-

Role in Cancer Metabolism

The regulation of PFK-1 is of significant interest in cancer research. Many cancer cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[2] This metabolic reprogramming is often associated with alterations in the expression and regulation of PFK-1 isoforms.[2] For instance, certain PFK-1 isoforms are upregulated in cancer, and post-translational modifications can alter their activity and allosteric regulation, contributing to increased glycolytic flux to support rapid cell proliferation.[2][13] Consequently, PFK-1 and its regulatory pathways are considered potential therapeutic targets for cancer treatment.[14][15]

The regulation of phosphofructokinase-1 by this compound and other allosteric effectors is a cornerstone of metabolic control. This intricate network of activation and inhibition allows cells to precisely modulate glycolytic flux in response to their energetic and biosynthetic needs. A thorough understanding of these regulatory mechanisms is crucial for research in metabolic diseases and for the development of novel therapeutic strategies targeting cellular metabolism.

References

- 1. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 2. Phosphofructokinase-1 redefined: a metabolic hub orchestrating cancer hallmarks through multi-dimensional control networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. collab.its.virginia.edu [collab.its.virginia.edu]

- 5. Structures of human phosphofructokinase-1 and atomic basis of cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. quora.com [quora.com]

- 9. byjus.com [byjus.com]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Characterization of Phosphofructokinase Activity in Mycobacterium tuberculosis Reveals That a Functional Glycolytic Carbon Flow Is Necessary to Limit the Accumulation of Toxic Metabolic Intermediates under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hitting the Sweet Spot: How Glucose Metabolism Is Orchestrated in Space and Time by Phosphofructokinase-1 [mdpi.com]

- 14. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The potential utility of PFKFB3 as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fructose 6-Phosphate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose (B13574) 6-phosphate (F6P) stands as a critical metabolic intermediate, uniquely positioned at the crossroads of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). This technical guide provides an in-depth exploration of the function of F6P within the non-oxidative branch of the PPP, a vital pathway for cellular biosynthesis and redox balance. We will delve into the enzymatic reactions that utilize F6P, the regulation of its flux between competing metabolic routes, and its significance in cellular homeostasis. This guide offers detailed experimental protocols for the characterization of key enzymes and the quantification of relevant metabolites, alongside quantitative data to support these methodologies. Visualizations of the involved pathways and experimental workflows are provided to facilitate a comprehensive understanding of the central role of fructose 6-phosphate.

Introduction: The Pentose Phosphate Pathway and the Significance of this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is bifurcated into two distinct phases: the oxidative and the non-oxidative branches. The oxidative phase is responsible for the production of NADPH, a crucial reducing equivalent for anabolic reactions and antioxidant defense, and the synthesis of pentose sugars, such as ribose 5-phosphate, which are precursors for nucleotide and nucleic acid synthesis.[2]

The non-oxidative phase of the PPP is a series of reversible reactions that interconvert sugar phosphates of varying carbon lengths.[1] It is in this phase that this compound (F6P), a key glycolytic intermediate, plays a central role. The non-oxidative PPP allows the cell to adapt to different metabolic needs by either channeling excess pentose phosphates back into glycolysis in the form of F6P and glyceraldehyde 3-phosphate (G3P), or by synthesizing pentose phosphates from these glycolytic intermediates when the demand for NADPH is low but the need for nucleotide precursors is high.[1]

This compound serves as both a product and a substrate within the non-oxidative PPP, acting as a key node for the integration of carbohydrate metabolism. Its fate is determined by the cellular requirements for ATP, NADPH, and biosynthetic precursors. Understanding the precise function and regulation of F6P at this metabolic juncture is paramount for research in areas such as cancer metabolism, metabolic disorders, and drug development.

Enzymatic Interconversions of this compound in the Non-Oxidative PPP

Two key enzymes, transketolase and transaldolase, catalyze the reversible reactions involving this compound in the non-oxidative pentose phosphate pathway.

Transketolase

Transketolase is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[3] In the context of this compound, transketolase catalyzes the following reaction in concert with glyceraldehyde 3-phosphate:

D-Fructose 6-phosphate + D-Glyceraldehyde 3-phosphate ⇌ D-Erythrose 4-phosphate + D-Xylulose 5-phosphate [4]

This reaction is a critical link between glycolysis and the PPP, allowing for the regeneration of pentose phosphates from glycolytic intermediates.

Transaldolase

Transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor. This compound can be formed in a reaction catalyzed by transaldolase:

Sedoheptulose (B1238255) 7-phosphate + D-Glyceraldehyde 3-phosphate ⇌ D-Erythrose 4-phosphate + D-Fructose 6-phosphate

This reversible reaction further underscores the intricate connection between C7, C3, C4, and C6 sugar phosphates in the non-oxidative PPP.[1]

Quantitative Data

A comprehensive understanding of the role of this compound requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key parameters.

Table 1: Kinetic Parameters of Enzymes Acting on this compound in the Non-Oxidative PPP